molecular formula C27H21FN2O3S B12126061 2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]- CAS No. 890597-39-4

2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]-

Cat. No.: B12126061
CAS No.: 890597-39-4
M. Wt: 472.5 g/mol
InChI Key: JMWYCBJYPDIWJV-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]- is a complex organic compound that features a benzofuran core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using reagents like palladium catalysts under Suzuki or Heck coupling conditions.

    Functional Group Modifications: Final modifications to introduce the fluorophenyl and methylphenoxy groups are performed using nucleophilic substitution or other suitable organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl and methylphenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring is particularly interesting for its bioactivity.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may act as anti-inflammatory agents, antimicrobial agents, or even anticancer agents due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxamide, N-[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]-3-methyl-: This compound has a similar structure but differs in the position and type of substituents.

    2-Benzofurancarboxamide, N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]-3-methyl-: Another similar compound with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

What sets 2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]- apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both fluorophenyl and methylphenoxy groups enhances its potential for diverse applications in various fields.

Properties

CAS No.

890597-39-4

Molecular Formula

C27H21FN2O3S

Molecular Weight

472.5 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(2-methylphenoxy)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H21FN2O3S/c1-17-8-2-6-12-23(17)32-16-21-20-10-4-7-13-24(20)33-25(21)26(31)30-27-29-15-19(34-27)14-18-9-3-5-11-22(18)28/h2-13,15H,14,16H2,1H3,(H,29,30,31)

InChI Key

JMWYCBJYPDIWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=C(OC3=CC=CC=C32)C(=O)NC4=NC=C(S4)CC5=CC=CC=C5F

Origin of Product

United States

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